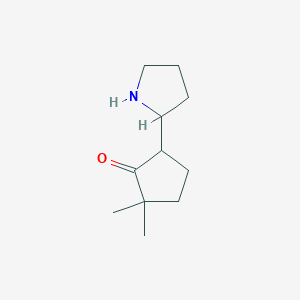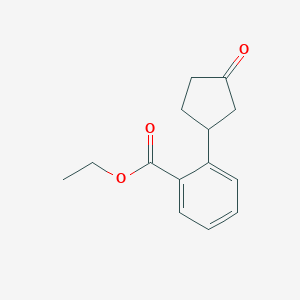
(3S)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid is a compound that belongs to the class of amino acids It features a pyrazole ring substituted with a chlorine atom and a methyl group, attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid typically involves the construction of the pyrazole ring followed by the introduction of the amino and carboxyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-1-methyl-1H-pyrazole with a suitable amino acid derivative can yield the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and subsequent functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process may involve crystallization, distillation, or chromatography to isolate the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohol derivatives. Substitution reactions can result in various substituted pyrazole derivatives.
Applications De Recherche Scientifique
(3S)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3S)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The amino and carboxyl groups can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-3-Amino-3-(4-chloro-1H-pyrazol-5-yl)propanoic acid: Lacks the methyl group on the pyrazole ring.
(3S)-3-Amino-3-(4-methyl-1H-pyrazol-5-yl)propanoic acid: Lacks the chlorine atom on the pyrazole ring.
(3S)-3-Amino-3-(1-methyl-1H-pyrazol-5-yl)propanoic acid: Lacks the chlorine atom and has a different substitution pattern on the pyrazole ring.
Uniqueness
The presence of both chlorine and methyl groups on the pyrazole ring of (3S)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid makes it unique compared to its analogs. These substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H10ClN3O2 |
|---|---|
Poids moléculaire |
203.62 g/mol |
Nom IUPAC |
(3S)-3-amino-3-(4-chloro-2-methylpyrazol-3-yl)propanoic acid |
InChI |
InChI=1S/C7H10ClN3O2/c1-11-7(4(8)3-10-11)5(9)2-6(12)13/h3,5H,2,9H2,1H3,(H,12,13)/t5-/m0/s1 |
Clé InChI |
CUKMVGGFIRNXDS-YFKPBYRVSA-N |
SMILES isomérique |
CN1C(=C(C=N1)Cl)[C@H](CC(=O)O)N |
SMILES canonique |
CN1C(=C(C=N1)Cl)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamoyl chloride](/img/structure/B13085753.png)
![[7-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol](/img/structure/B13085760.png)
![2-amino-1-[(3S)-3-[methyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one](/img/structure/B13085764.png)
![7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B13085770.png)

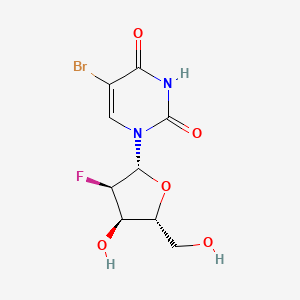
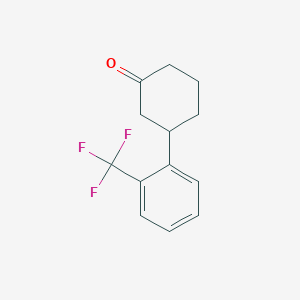
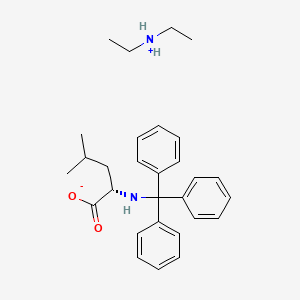
![2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N,3-dimethylbutanamide](/img/structure/B13085811.png)
![1'-Benzyl-7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13085817.png)
